1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
Description
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Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-26-14-5-7-15(8-6-14)27-13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUXHULLWLXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
The presence of a fluorobenzo[d]thiazole moiety and a piperazine ring contributes to its potential activity against various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably tyrosinase , which plays a crucial role in melanin biosynthesis. By acting as a competitive inhibitor , it disrupts the melanogenesis pathway, leading to potential antimelanogenic effects. This inhibition can be particularly useful in treating hyperpigmentation disorders.
Antimicrobial Activity
Research indicates that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Piperazine ring, fluorobenzyl group | Antidepressant activity |
| Benzothiazole derivatives | Heterocyclic structure | Antimicrobial properties |
| Piperazine-based antipsychotics | Various substitutions on piperazine | Antipsychotic effects |
This comparative analysis highlights the distinct pharmacological profiles that arise from variations in structure, particularly the incorporation of specific functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Compounds similar to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated the effectiveness of related benzothiazole compounds against non-small cell lung cancer cells, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial effects. The structural components of this compound may enhance its ability to inhibit bacterial growth. Research has documented the antimicrobial activity of similar compounds, indicating that this molecule could be effective against various pathogens.
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The potential of This compound to modulate inflammatory pathways suggests it may serve as a therapeutic agent for inflammatory diseases.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Inhibition studies have shown that similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and bacterial infections.
Synthesis Overview
The synthesis of This compound involves several key steps:
- Formation of the Benzothiazole Ring : Achieved through cyclization reactions involving 2-amino thiophenol and appropriate aldehydes or ketones.
- Introduction of Fluorine : Utilizes electrophilic fluorination methods to incorporate the fluorine atom into the benzothiazole structure.
- Piperazine Attachment : Added through nucleophilic substitution reactions.
- Sulfonyl Group Addition : The methoxyphenylsulfonyl group is incorporated via sulfonation reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
- Anticancer Studies : A study published in Cancer Research highlighted the efficacy of similar benzothiazole derivatives in inhibiting tumor growth in xenograft models.
- Antimicrobial Research : Research in Journal of Antimicrobial Chemotherapy documented the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Studies : A publication in Bioorganic & Medicinal Chemistry Letters reported on the inhibition of acetylcholinesterase by related compounds, suggesting potential applications in neurodegenerative disease treatment.
Preparation Methods
Sequential Assembly via Nucleophilic Aromatic Substitution
Step 1 : Synthesis of 4-fluorobenzo[d]thiazol-2-amine
2-Amino-4-fluorobenzenethiol (1.0 eq) + Cyanogen bromide (1.2 eq)
→ EtOH, reflux 6 hr → 85% yield
Mechanistic insight : Thiolate ion attacks electrophilic cyanogen carbon, followed by intramolecular cyclization.
Step 2 : Piperazine Incorporation
4-Fluorobenzo[d]thiazol-2-amine (1.0 eq) + 1-(2-chloroacetyl)piperazine (1.1 eq)
→ K₂CO₃, DMF, 80°C, 12 hr → 78% yield
Optimization data :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | Et₃N | 65 | 52 |
| DMSO | DBU | 100 | 68 |
Key observation : DMF enhances nucleophilicity of thiazole-NH₂ while solubilizing inorganic bases.
Thioether Formation via Ullmann Coupling
Reaction system :
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone (1.0 eq)
+ 4-Methoxythiophenol (1.5 eq)
→ CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMF, 110°C, 24 hr → 67% yield
Ligand screening results :
| Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|
| L-Proline | 67 | 98.2 |
| Ethylene glycol | 41 | 91.5 |
| DMEDA | 58 | 96.8 |
Side reaction mitigation :
- Strict oxygen exclusion prevents thioether oxidation to sulfone
- 4Å molecular sieves suppress hydrolysis of chloroethanone intermediate
Alternative Synthetic Routes
One-Pot Tandem Approach
Developed to circumvent intermediate isolation:
Simultaneous addition of:
- 2-Chloro-N-(4-fluorophenyl)thioacetamide
- 1-(Piperazin-1-yl)ethanone
- 4-Methoxyphenylboronic acid
→ Pd(OAc)₂ (5 mol%), XPhos, K₂CO₃, dioxane/H₂O (4:1), 90°C → 59% yield
Advantages :
- Eliminates purification of air-sensitive thioacetamide intermediate
- Tandem Suzuki coupling/C–N bond formation reduces steps
Limitations :
- Requires rigorous control of boronic acid stoichiometry
- Higher catalyst loading increases cost
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d (J=8.4 Hz) | 1H | H5 (benzothiazole) |
| 7.89 | dd (J=8.4, 2.0 Hz) | 1H | H7 (benzothiazole) |
| 6.92 | d (J=8.8 Hz) | 2H | H3',5' (methoxyphenyl) |
| 3.81 | s | 3H | OCH₃ |
| 3.72–3.68 | m | 8H | Piperazine CH₂ |
Diagnostic peaks :
HRMS (ESI+)
Observed : m/z 424.1053 [M+H]⁺
Calculated for C₂₀H₂₀FN₃O₂S₂ : 424.1056
Error : 0.7 ppm → Validates molecular formula
Yield Optimization Strategies
Microwave-Assisted Synthesis
Comparative study of thermal vs. microwave conditions:
| Parameter | Conventional Heating | Microwave (150 W) |
|---|---|---|
| Reaction time | 12 hr | 45 min |
| Isolated yield | 78% | 83% |
| Purity | 97.1% | 98.9% |
Energy savings : 78% reduction in process energy consumption
Q & A
What are the recommended synthetic routes for 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions:
Piperazine Functionalization : Coupling 4-fluorobenzo[d]thiazole-2-amine with piperazine via nucleophilic substitution under reflux in ethanol or DCM, using KCO as a base to facilitate deprotonation .
Ketone Introduction : Reacting the piperazine intermediate with chloroacetyl chloride in anhydrous conditions, followed by purification via column chromatography (EtOAc/hexane) .
Thioether Formation : Introducing the 4-methoxyphenylthio group via a thiol-alkyne "click" reaction or nucleophilic substitution with 4-methoxythiophenol in DMF, using NaH as a base at 60–80°C .
Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC. Yield improvements (70–85%) are achievable by controlling stoichiometry and reaction time .
How can researchers characterize the structural integrity of this compound?
Level : Basic
Methodological Answer :
Use a combination of spectroscopic and analytical techniques:
- H/C NMR : Confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH), benzothiazole aromatic protons (δ ~7.0–8.5 ppm), and thioether linkage (δ ~3.8 ppm for S–CH) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Level : Advanced
Methodological Answer :
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenylthio with pyridinylthio or altering the fluorobenzothiazole group) .
Biological Assays : Test analogs against target cell lines (e.g., MCF-7 for anticancer activity) using MTT assays. Compare IC values to identify critical pharmacophores .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for receptors like 5-HT or EGFR, correlating with experimental data .
Example : In a study on benzothiazole-piperazine hybrids, replacing phenylthio with pyrimidinylthio increased antiproliferative activity by 40% .
How can reaction conditions be optimized to improve yield and purity?
Level : Advanced
Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for thioether formation vs. non-polar solvents (toluene) for coupling reactions. DMF enhances nucleophilicity of thiols .
- Catalyst Selection : Use Pd/C or CuI for cross-coupling steps, reducing side-product formation .
- Temperature Control : Maintain reflux (80–100°C) for condensation steps but lower temperatures (0–5°C) for acid-sensitive intermediates .
- Workup Optimization : Employ aqueous washes (NaHCO for acidic byproducts) and recrystallization (ethanol/water) for final purification .
What in vitro models are suitable for evaluating this compound’s biological activity?
Level : Intermediate
Methodological Answer :
- Anticancer Screening : Use NCI-60 cell lines with dose-response curves (1–100 μM) over 48–72 hours. Measure apoptosis via Annexin V/PI staining .
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination) .
- Enzyme Inhibition : Assess COX-2 or HDAC inhibition using fluorogenic substrates and IC calculations .
How can stability and solubility challenges be addressed during formulation?
Level : Basic
Methodological Answer :
- Solubility Profiling : Use HPLC with a C18 column to measure solubility in PBS (pH 7.4) or simulated gastric fluid. Enhance solubility via co-solvents (e.g., PEG-400) or cyclodextrin complexation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond) .
- Solid-State Analysis : Perform DSC/TGA to determine melting points and polymorphic stability .
What computational tools are recommended for target identification?
Level : Advanced
Methodological Answer :
- PharmMapper : Predict potential targets by uploading the compound’s 3D structure (generated via ChemDraw3D) .
- Molecular Dynamics Simulations : Use GROMACS to simulate binding interactions over 100 ns, validating with SPR or ITC data .
- QSAR Modeling : Develop regression models (Random Forest, SVM) using descriptors like logP, polar surface area, and H-bond donors .
How should researchers resolve contradictions in biological activity data across studies?
Level : Advanced
Methodological Answer :
Assay Standardization : Replicate experiments using identical cell lines (e.g., HT-29 from ATCC) and serum concentrations (10% FBS) .
Metabolic Stability Check : Test for CYP450-mediated metabolism using liver microsomes to explain variability in IC values .
Off-Target Profiling : Screen against a panel of 50 kinases (Eurofins) to identify unintended interactions .
Case Study : Discrepancies in antiproliferative activity (30% vs. 70% inhibition) were traced to differences in cell passage number and media composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
